Vytorin - 444313-53-5

Vytorin

Catalog Number: EVT-1577684
CAS Number: 444313-53-5
Molecular Formula: C49H59F2NO8
Molecular Weight: 828 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A pharmaceutical preparation of ezetimibe and simvastatin that is used in the treatment of HYPERCHOLESTEROLEMIA and HYPERLIPIDEMIAS.
Source and Classification

Vytorin is classified as a combination medication within the broader category of antihyperlipidemic agents. It is specifically indicated for patients with primary hyperlipidemia, including heterozygous familial hypercholesterolemia and mixed dyslipidemia. The combination allows for a more comprehensive approach to managing cholesterol levels compared to using either drug alone .

Synthesis Analysis

Methods of Synthesis

The synthesis of ezetimibe involves several steps, including the reduction of ketones and various purification techniques. A notable method includes the use of enantioselective catalysis to achieve the desired stereochemistry. Techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), nuclear magnetic resonance (NMR), and infrared spectroscopy (IR) are employed to analyze the purity and identify impurities throughout the synthesis process .

Technical Details

The synthesis typically starts with simpler organic compounds, which undergo multiple reactions including reduction, alkylation, and cyclization to form the final product. The process must be carefully controlled to minimize impurities that could affect the efficacy and safety of the final pharmaceutical product .

Molecular Structure Analysis

Structure

The molecular structure of Vytorin can be dissected into its two components:

  1. Ezetimibe: Its chemical structure is characterized by a phenolic ring and an alkyl side chain that contribute to its ability to inhibit cholesterol absorption.
  2. Simvastatin: This compound features a lactone structure that is hydrolyzed in vivo to its active form, which inhibits cholesterol synthesis.

Data

  • Ezetimibe:
    • Molecular formula: C24H21F2N3O3
    • Molecular weight: 409.44 g/mol
  • Simvastatin:
    • Molecular formula: C25H38O5
    • Molecular weight: 418.57 g/mol
      Both compounds are practically insoluble in water but soluble in organic solvents like chloroform and methanol .
Chemical Reactions Analysis

Reactions Involved

The primary reactions associated with Vytorin’s mechanism of action include:

  1. Inhibition of Cholesterol Absorption: Ezetimibe binds to the Niemann-Pick C1-like 1 protein in the intestinal brush border, preventing cholesterol from entering enterocytes.
  2. Inhibition of Cholesterol Synthesis: Simvastatin undergoes hydrolysis to its active β-hydroxy acid form, which competitively inhibits HMG-CoA reductase, leading to decreased cholesterol production in the liver .

Technical Details

The dual action of Vytorin allows for a synergistic effect on lipid profiles, providing greater reductions in low-density lipoprotein cholesterol compared to either agent alone .

Mechanism of Action

Process

Vytorin operates through a dual mechanism:

  • Cholesterol Absorption Inhibition: Ezetimibe selectively inhibits the absorption of dietary and biliary cholesterol at the brush border of the intestine.
  • Cholesterol Synthesis Inhibition: Simvastatin inhibits HMG-CoA reductase, leading to reduced hepatic cholesterol levels, which triggers an increase in low-density lipoprotein receptor activity and further lowers serum low-density lipoprotein cholesterol levels .

Data

Clinical studies have demonstrated that Vytorin can reduce low-density lipoprotein cholesterol levels by approximately 47% to 59%, depending on dosage and patient population .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Vytorin tablets are typically oval-shaped and may vary in color based on dosage.
  • Solubility: Ezetimibe is practically insoluble in water; simvastatin is also poorly soluble but dissolves readily in organic solvents.

Chemical Properties

  • Stability: Both components exhibit stability under standard storage conditions but require protection from light and moisture.
  • Reactivity: The lactone form of simvastatin is reactive and must be hydrolyzed to its active form for pharmacological activity .
Applications

Scientific Uses

Vytorin is primarily used in clinical settings for:

  • Managing elevated total cholesterol and low-density lipoprotein cholesterol levels.
  • Treating patients with familial hypercholesterolemia or mixed dyslipidemia.
  • Reducing cardiovascular risks associated with high lipid levels.

Clinical trials have shown that Vytorin effectively lowers lipid parameters while improving patient outcomes related to cardiovascular health .

Pharmacological Mechanisms of Vytorin

Dual Cholesterol-Lowering Pathways: Inhibition of Intestinal Absorption and Hepatic Synthesis

Vytorin (ezetimibe/simvastatin) employs a dual-pathway strategy to reduce systemic cholesterol levels. Ezetimibe selectively blocks intestinal cholesterol absorption at the brush border of enterocytes, reducing dietary and biliary cholesterol delivery to the liver. This inhibition creates a compensatory increase in hepatic cholesterol uptake from circulation, depleting plasma cholesterol reserves [1] [6]. Concurrently, simvastatin—a 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitor—suppresses de novo cholesterol synthesis in hepatocytes. This inhibition depletes intrahepatic cholesterol stores, triggering upregulation of LDL receptors on hepatocyte surfaces. Enhanced LDL receptor expression accelerates clearance of circulating low-density lipoprotein cholesterol (LDL-C) and its precursors, further reducing serum LDL-C concentrations [1] [4] [9].

Key Physiological Impacts:

  • Intestinal Pathway: Reduces cholesterol absorption by 54%, decreasing chylomicron-mediated cholesterol transport to the liver [6].
  • Hepatic Pathway: Inhibits rate-limiting step in mevalonate pathway, reducing cholesterol synthesis by up to 70% [4] [9].

Synergistic Pharmacodynamics of Ezetimibe and Simvastatin

The combination of ezetimibe and simvastatin demonstrates supra-additive lipid-lowering effects. Ezetimibe’s reduction of hepatic cholesterol influx potentiates simvastatin’s upregulation of LDL receptors. This synergy results in significantly greater LDL-C reductions than either agent achieves monotherapy.

Clinical Evidence of Synergy:

  • VYVA Trial: At equivalent statin doses (e.g., 40 mg), Vytorin (ezetimibe/simvastatin 10/40 mg) reduced LDL-C by 59% vs. 53% with atorvastatin 40 mg monotherapy (p<0.001) [2].
  • Direct Comparisons: Vytorin 10/20 mg reduced LDL-C by 47%–55% in 5 weeks, exceeding simvastatin 20 mg monotherapy (38%) by 9–17 percentage points [5].

Table 1: Comparative LDL-C Reduction in Key Clinical Trials

RegimenDose (mg)LDL-C Reduction (%)Study Reference
Vytorin10/4059%VYVA [2]
Atorvastatin4053%VYVA [2]
Simvastatin monotherapy2038%Drugs.com [5]
Ezetimibe monotherapy1019%Drugs.com [5]

Additionally, Vytorin enhances high-density lipoprotein cholesterol (HDL-C) elevation (+8.3% vs. +6.1% with statin monotherapy) and promotes greater regression of coronary atheroma volume (–1.4% vs. –0.3%; p=0.001) in the PRECISE-IVUS trial [10]. Meta-analyses confirm no increased myopathy risk with combination therapy compared to statin monotherapy, supporting mechanistic compatibility [3].

Molecular Targets: NPC1L1 Protein Inhibition and HMG-CoA Reductase Suppression

NPC1L1 Protein Inhibition by Ezetimibe

Ezetimibe targets the Niemann-Pick C1-Like 1 (NPC1L1) protein, a polytopic transmembrane transporter localized at enterocyte apical membranes and human hepatocyte canalicular membranes. NPC1L1 facilitates cholesterol influx into cells via vesicular endocytosis. Ezetimibe binds to NPC1L1’s extracellular loop, blocking sterol uptake and reducing luminal cholesterol internalization by >90% [6] [9].

Key Characteristics of NPC1L1:

  • Structure: 13 transmembrane domains with a sterol-sensing domain (SSD) that regulates intracellular trafficking [6].
  • Function: Mediates 70% of intestinal cholesterol absorption; hepatic expression in humans modulates biliary cholesterol reabsorption [6].

Table 2: Atherosclerotic Impact in PRECISE-IVUS Trial

EndpointVytorin + AtorvastatinAtorvastatin Alonep-Value
LDL-C Achieved (mg/dL)63.2 ± 16.373.3 ± 20.3<0.001
% Patients with Plaque Regression78%58%0.004
Δ Percent Atheroma Volume–1.4%–0.3%0.001

HMG-CoA Reductase Suppression by Simvastatin

Simvastatin is a prodrug hydrolyzed to its active β-hydroxyacid form. It competitively inhibits HMG-CoA reductase, the enzyme catalyzing mevalonate formation—the rate-limiting step in cholesterol biosynthesis. This inhibition depletes intrahepatic cholesterol, activating sterol regulatory element-binding protein-2 (SREBP-2), which transcriptionally upregulates LDL receptor expression. Enhanced LDL receptor activity accelerates clearance of LDL-C and LDL precursors (e.g., VLDL) from plasma [1] [4] [9].

Biochemical Dynamics:

  • Catalytic Inhibition: Simvastatin’s Ki value for HMG-CoA reductase is 0.1–0.3 nM, making it 2-fold more potent than lovastatin [9].
  • Downstream Effects: Reduces hepatic VLDL secretion and increases LDL catabolism, lowering circulating atherogenic particles [1] [4].

The dual targeting of NPC1L1 and HMG-CoA reductase enables comprehensive cholesterol control, addressing both exogenous (dietary) and endogenous (synthetic) sources. This mechanistic synergy underpins Vytorin’s efficacy in diverse hyperlipidemias, including familial hypercholesterolemia [1] [6] [9].

Table 3: Molecular Targets of Vytorin Components

ComponentMolecular TargetBiological ConsequenceTissue Localization
EzetimibeNPC1L1 proteinBlocks intestinal/hepatic cholesterol uptakeEnterocytes, hepatocytes (human)
SimvastatinHMG-CoA reductaseSuppresses cholesterol synthesis; upregulates LDL receptorsHepatocytes

Properties

CAS Number

444313-53-5

Product Name

Vytorin

IUPAC Name

[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate;(3R,4S)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one

Molecular Formula

C49H59F2NO8

Molecular Weight

828 g/mol

InChI

InChI=1S/C25H38O5.C24H21F2NO3/c1-6-25(4,5)24(28)30-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-19-13-18(26)14-22(27)29-19;25-17-5-1-15(2-6-17)22(29)14-13-21-23(16-3-11-20(28)12-4-16)27(24(21)30)19-9-7-18(26)8-10-19/h7-8,11,15-16,18-21,23,26H,6,9-10,12-14H2,1-5H3;1-12,21-23,28-29H,13-14H2/t15-,16-,18+,19+,20-,21-,23-;21-,22+,23-/m01/s1

InChI Key

PNAMDJVUJCJOIX-IUNFJCKHSA-N

SMILES

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C.C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)O

Synonyms

Combination, Ezetimibe-Simvastatin
Combination, Ezetimibe-Simvastatin Drug
Drug Combination, Ezetimibe-Simvastatin
Ezetimibe Simvastatin Combination
Ezetimibe Simvastatin Drug Combination
ezetimibe, simvastatin drug combination
ezetimibe-simvastatin combination
Ezetimibe-Simvastatin Drug Combination
Inegy
Vytorin

Canonical SMILES

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C.C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)O

Isomeric SMILES

CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)C.C1=CC(=CC=C1[C@@H]2[C@H](C(=O)N2C3=CC=C(C=C3)F)CC[C@@H](C4=CC=C(C=C4)F)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.